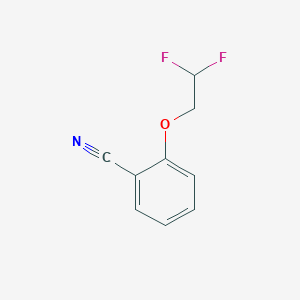

2-(2,2-Difluoroethoxy)benzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Benzonitrile and its derivatives are a highly versatile class of organic compounds that serve as fundamental building blocks in modern chemical synthesis. nbinno.com Their utility stems from the reactivity of the nitrile group (-C≡N) and the aromatic ring, making them valuable precursors for a wide array of complex molecules. nbinno.com

These compounds are integral intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and materials. nbinno.comatamankimya.com The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to amines, providing synthetic pathways to other important functional groups. nbinno.com In medicinal chemistry, the benzonitrile moiety is present in numerous pharmacologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, such as a hydroxyl or carboxyl group, influencing the binding of a molecule to a biological target. nih.gov

Furthermore, benzonitrile derivatives are employed as solvents for a range of organic reactions and polymers, and they form coordination complexes with transition metals that act as useful synthetic intermediates. atamankimya.com Their broad applicability in fields from drug discovery to material science underscores their importance in contemporary chemical research. nbinno.com

Significance of Fluoroethoxy Moieties in Organic Synthesis and Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The fluoroethoxy moiety, and specifically the 2,2-difluoroethoxy group, is significant in organic synthesis for its ability to impart desirable characteristics to a molecule. These characteristics include increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which are critical for designing effective drug candidates and agrochemicals. nbinno.com

For instance, the difluoroethoxy group is a key component in the synthesis of certain herbicides. The compound 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride serves as a crucial intermediate in the production of the herbicide penoxsulam. patsnap.com The synthesis of such intermediates often involves the reaction of a phenol (B47542) with a reagent that can introduce the difluoroethoxy group, highlighting the strategic importance of this moiety in constructing complex and commercially valuable molecules. patsnap.com The stability of the C-F bond often protects adjacent parts of the molecule from metabolic degradation, a key consideration in pharmaceutical design.

Research Gaps and Objectives for 2-(2,2-Difluoroethoxy)benzonitrile

This represents a significant research gap. The unique combination of the 2-benzonitrile structure with a 2,2-difluoroethoxy group suggests several avenues for investigation. Key research objectives could include:

Development of Novel Synthetic Routes: While methods for introducing difluoroethoxy groups exist, optimizing these for the synthesis of this compound could provide more efficient and scalable production methods.

Exploration of Physicochemical Properties: A thorough characterization of its electronic properties, stability, and reactivity is needed. Understanding how the electron-withdrawing nitrile group and the fluoroethoxy group influence each other and the aromatic ring is fundamental to predicting its behavior in chemical reactions.

Investigation of Biological Activity: Given that both parent moieties are found in bioactive compounds, screening this compound and its derivatives for potential pharmacological or agrochemical activity would be a logical next step. Its structure makes it a potential building block for novel inhibitors or modulators of biological targets.

Application in Materials Science: The electronic properties conferred by the nitrile and fluorine atoms could make this compound a candidate for incorporation into advanced materials, such as polymers or liquid crystals. nbinno.com

Addressing these research gaps would provide a deeper understanding of this specific compound and could unlock its potential as a valuable building block for new technologies and therapies.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWSZANLCIPBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296305 | |

| Record name | 2-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160246-19-4 | |

| Record name | 2-(2,2-Difluoroethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2,2 Difluoroethoxy Benzonitrile

Established Synthetic Routes to Benzonitrile (B105546) Compounds

Aromatic nitriles are crucial intermediates and target molecules in various fields, including pharmaceuticals and materials science. nih.gov Consequently, numerous methods for their synthesis have been developed over the years.

The direct introduction of a cyano (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis. Classical methods often involve harsh conditions or stoichiometric amounts of toxic reagents. The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide, is a traditional route. Another historical method is the Rosenmund-von Braun reaction, which typically requires heating an aryl halide with superstoichiometric copper(I) cyanide at high temperatures. nih.gov

Modern advancements have focused on transition metal-catalyzed cross-coupling reactions, which generally offer milder conditions and broader functional group tolerance. nih.govrsc.org Palladium-catalyzed cyanation is a prominent example, allowing for the conversion of aryl halides (chlorides, bromides, iodides) and triflates into the corresponding nitriles. nih.govrsc.orgorganic-chemistry.org A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the active metal center. nih.gov To circumvent this, strategies have been developed that include the use of specific ligands, additives, or less-soluble cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgnih.gov The use of K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic, stable, and crystalline solid, enhancing the safety and practicality of the cyanation process. nih.govnih.gov

Beyond direct cyanation of aryl halides, benzonitrile derivatives can be synthesized through the functionalization of other groups on the aromatic ring. For instance, the dehydration of benzamides, often using reagents like phosphorus pentoxide or thionyl chloride, provides a direct route to benzonitriles. Similarly, primary benzylic amines or aldehydes can be converted to nitriles through oxidation reactions under specific conditions. These methods provide alternative pathways when the starting material is not an aryl halide but possesses another suitable functional handle for transformation into a cyano group.

Specific Synthetic Approaches to 2-(2,2-Difluoroethoxy)benzonitrile

The synthesis of the target molecule most logically proceeds via the formation of the ether bond, a strategy that leverages readily available precursors.

The most direct and widely used method for forming the aryl ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comchemeurope.com This reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com

The reaction pathway involves two primary components:

A nucleophile: 2-cyanophenol (2-hydroxybenzonitrile), which is deprotonated by a base to form the corresponding 2-cyanophenoxide ion.

An electrophile: A 2,2-difluoroethyl group equipped with a good leaving group, such as 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate. wikipedia.org

The mechanism is a classic SN2 backside attack by the phenoxide ion on the electrophilic carbon of the difluoroethyl component, displacing the leaving group. masterorganicchemistry.com A patent describing the synthesis of a similar compound, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, details a key step where a substituted phenol (B47542) is reacted with 2,2-difluoroethanol (B47519) in the presence of a base and solvent, illustrating the practical application of this etherification strategy. google.com The alkylating agent is preferably a primary halide or sulfonate ester to minimize competing elimination reactions. wikipedia.orgchemeurope.comlibretexts.org

While the Williamson ether synthesis is a primary route, other methods exist for forming aryl difluoroethyl ethers. An alternative strategy involves the addition of phenols to 2-bromo-1,1-difluoroethene, followed by a subsequent hydrogenolysis step to remove the bromine and saturate the double bond, yielding the desired α,α-difluoroethyl ether. nih.gov This two-step procedure provides an efficient alternative to methods that might employ more hazardous fluorinating agents. nih.gov

Another approach to forming related fluorinated ethers involves the reaction of phenols with difluoromethyltriflate (HCF₂OTf). This reaction is believed to proceed through the in-situ generation of difluorocarbene (:CF₂), which then reacts with the phenolate. nih.gov While this specific method yields a difluoromethoxy (-OCF₂H) group rather than a 2,2-difluoroethoxy group, it highlights the diverse reactivity of fluorinated reagents for creating C-O-C bonds with fluorinated alkyl chains. nih.gov The scope of these reactions is broad, tolerating a variety of functional groups including nitriles, ketones, and esters on the aromatic ring. nih.gov

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the reaction conditions. The primary competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent. chemeurope.comlibretexts.org However, since the electrophile is a primary derivative (2,2-difluoroethyl group), the SN2 substitution pathway is strongly favored over elimination. masterorganicchemistry.com

Key parameters for optimization include:

Base: A suitable base is required to fully deprotonate the starting 2-cyanophenol, which is more acidic than phenol due to the electron-withdrawing nature of the cyano group. Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used. The choice depends on the solvent and desired reaction temperature.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. chemeurope.com

Temperature: The reaction may require heating to achieve a reasonable rate, though excessively high temperatures can promote side reactions. chemeurope.com

Leaving Group: The choice of leaving group on the difluoroethyl component is crucial. Sulfonate esters like tosylates and mesylates are excellent leaving groups, as are halides like bromide and iodide. masterorganicchemistry.com

The following interactive table illustrates how reaction conditions can be varied to optimize the yield of an aryl ether in a typical Williamson synthesis.

Table 1: Illustrative Optimization of Williamson Ether Synthesis Conditions

| Entry | Base | Solvent | Temperature (°C) | Leaving Group (LG) on R-LG | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 60 | -Br | Moderate |

| 2 | NaH | DMF | 25 | -Br | Good |

| 3 | NaH | THF | 65 | -OTs | Excellent |

This table is illustrative and represents typical trends in Williamson ether synthesis optimization. R = 2,2-difluoroethyl.

Advanced Synthetic Techniques and Scalability Considerations

The industrial production of this compound necessitates the use of advanced synthetic methods that are not only efficient in terms of yield and purity but are also amenable to large-scale manufacturing. Key considerations in this context include the use of continuous flow chemistry, process intensification, and the development of robust catalytic systems.

A plausible and commonly employed strategy for the synthesis of this compound involves the O-alkylation of 2-cyanophenol. This approach hinges on the reaction of the phenolic hydroxyl group of 2-cyanophenol with a suitable 2,2-difluoroethylating agent. The efficiency of this transformation is highly dependent on the nature of the difluoroethylating agent and the reaction conditions employed.

One advanced approach involves the in-situ activation of 2,2-difluoroethanol. For instance, a related synthesis of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride utilizes the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of triethylamine (B128534) to form an intermediate mesylate, which then reacts with the corresponding phenol. patsnap.com A similar strategy can be envisioned for the synthesis of this compound, where 2,2-difluoroethanol is converted to a more reactive species, such as 2,2-difluoroethyl tosylate or mesylate, which then undergoes a nucleophilic substitution reaction with 2-cyanophenol.

The table below outlines a conceptual reaction scheme based on this established methodology for a related compound.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 2-Cyanophenol | 2,2-Difluoroethyl tosylate | Potassium Carbonate | Acetonitrile | This compound |

For large-scale production, moving from traditional batch processing to continuous flow chemistry offers significant advantages. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters, which is crucial for potentially exothermic alkylation reactions. This enhanced control can lead to higher yields, improved product quality, and inherently safer processes. Furthermore, flow chemistry facilitates easier scalability, as production can be increased by extending the operation time or by using parallel reactor setups, rather than by using larger, more difficult-to-manage reaction vessels.

Process intensification is another key aspect of modern chemical manufacturing that is relevant to the synthesis of this compound. This can involve the use of microreactors, which further enhance heat and mass transfer, and can lead to significantly reduced reaction times and improved process efficiency. The integration of in-line analytical techniques can also be employed for real-time monitoring and optimization of the reaction, ensuring consistent product quality and maximizing throughput.

Chemical Transformations and Reaction Mechanisms of 2 2,2 Difluoroethoxy Benzonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of chemical transformations, including nucleophilic additions, reductions, and hydrolysis. In 2-(2,2-Difluoroethoxy)benzonitrile, the electronic properties of the nitrile are further influenced by the substitution on the aromatic ring.

Nucleophilic Addition Reactions to the Cyano Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. savemyexams.com This reaction, known as nucleophilic addition, is a fundamental process in nitrile chemistry, leading to the formation of various intermediates and products. masterorganicchemistry.comslideshare.net

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which is electron-deficient. savemyexams.comlibretexts.org This leads to the formation of a tetrahedral intermediate. slideshare.net For nitriles, the nucleophile adds to the carbon of the C≡N triple bond. masterorganicchemistry.com

Table 1: Common Nucleophilic Addition Reactions of Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

| Organometallic | Grignard Reagent (RMgX) | Imine Anion | Ketone |

| Organometallic | Organolithium (RLi) | Imine Anion | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine |

| Cyanide | Hydrogen Cyanide (HCN) | Not applicable | Not a typical reaction |

Reduction Pathways Leading to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Complete reduction to a primary amine is typically achieved using a powerful hydride-donating reagent like Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comyoutube.com LiAlH₄ provides sufficient hydride ions to reduce the carbon-nitrogen triple bond fully. stackexchange.com The reaction proceeds through two successive hydride additions. The first addition forms an imine anion, which is then rapidly reduced by a second hydride to a dianion intermediate. Subsequent quenching with water protonates the dianion to yield the primary amine. masterorganicchemistry.com

Partial reduction to an aldehyde can be accomplished using a sterically hindered and less reactive reducing agent, such as Diisobutylaluminum Hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com DIBAL-H delivers only one hydride equivalent to the nitrile, especially at low temperatures like -78°C. chemistrysteps.commasterorganicchemistry.com This forms an imine-aluminum complex. Upon aqueous workup, this intermediate is hydrolyzed to an aldehyde. The bulky nature of DIBAL-H prevents the second hydride addition that would lead to the amine. chemistrysteps.commasterorganicchemistry.com

Table 2: Reduction Products of Nitriles

| Reagent | Product | Key Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Full reduction |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (R-CHO) | 1 equivalent, low temperature (-78°C), followed by hydrolysis |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary Amine (R-CH₂NH₂) | High pressure and temperature |

Hydrolysis Mechanisms of the Benzonitrile (B105546) Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. youtube.comucoz.com This reaction proceeds through an amide intermediate. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated. youtube.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com The resulting intermediate undergoes tautomerization to form an amide. With continued heating in the acidic solution, the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon. ucoz.comchemistrysteps.com This addition forms a hydroxy imine anion. Proton transfer from a water molecule yields an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis: the hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. This intermediate then expels the amide anion (⁻NH₂) and, after protonation, yields a carboxylate salt and ammonia (B1221849). ucoz.com The final step, the deprotonation of the carboxylic acid by the base, makes this reaction essentially irreversible. chemistrysteps.com

Aromatic Reactivity of the Benzonitrile Core

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of its two substituents: the nitrile group and the 2,2-difluoroethoxy group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents. libretexts.org

In this compound, two competing effects are at play:

The Nitrile Group (-CN): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. libretexts.org

The 2,2-Difluoroethoxy Group (-OCHF₂): This group has a more complex influence. The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance, which is an activating, ortho, para-directing effect. youtube.comchemistry.coach However, the two highly electronegative fluorine atoms on the adjacent carbon create a strong electron-withdrawing inductive effect, which deactivates the ring.

The directing effects of these two groups are as follows:

The -OCHF₂ group directs incoming electrophiles to the ortho (C6) and para (C4) positions.

The -CN group directs to the meta (C3 and C5) positions.

Nucleophilic Aromatic Substitution Influenced by Fluoroethoxy Substitution

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is the reverse of electrophilic substitution in terms of electronic demand: it requires an electron-poor aromatic ring and is facilitated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com

For an SNAr reaction to occur on a derivative of this compound, a good leaving group (such as a halide) would need to be present on the ring. The existing substituents would then play a crucial role in activating the ring for the reaction.

The Nitrile Group (-CN): As a potent electron-withdrawing group, the nitrile group strongly activates the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group. libretexts.orgacs.org

The 2,2-Difluoroethoxy Group (-OCHF₂): The strong inductive electron withdrawal by the fluorine atoms makes the fluoroethoxy group a deactivating substituent in the context of electrophilic substitution, but an activating group for nucleophilic substitution. This effect further depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. researchgate.net

Therefore, the combined electron-withdrawing power of both the nitrile and the difluoroethoxy groups would render a corresponding halo-substituted derivative highly reactive towards SNAr. The activation would be strongest for leaving groups located at positions C4 and C6, which are para and ortho, respectively, to the difluoroethoxy group and meta to the nitrile group. Interestingly, in SNAr reactions, fluoride (B91410) can sometimes act as a very effective leaving group, even better than other halogens, because its high electronegativity strongly activates the ring for the rate-determining nucleophilic addition step. masterorganicchemistry.comstackexchange.comyoutube.com

Transformations of the Difluoroethoxy Moiety

The 2,2-difluoroethoxy group (-OCHF₂), an important pharmacophore in medicinal chemistry, exhibits unique reactivity due to the presence of the electron-withdrawing fluorine atoms. These atoms influence the stability and reactivity of the adjacent ether linkage and the C-H bond of the difluoromethyl group.

The ether linkage in this compound is generally more stable to oxidation than a non-fluorinated analogue. The strong electron-withdrawing effect of the two fluorine atoms decreases the electron density on the ether oxygen, making it less susceptible to attack by oxidizing agents. However, under specific and often harsh conditions, oxidative cleavage can be induced.

Studies on related perfluoropolyalkyl ethers (PFPAE) have shown that the presence of difluoroformal groups (-OCF₂O-) can be a point of oxidative instability, particularly in the presence of Lewis acids and at elevated temperatures. cedarville.edu This suggests that the ether linkage in this compound could potentially undergo cleavage under similar conditions. The proposed mechanism often involves the coordination of a Lewis acid to the ether oxygen, which facilitates the cleavage of the C-O bond.

While direct oxidative cleavage of the C-O bond in this compound is not widely reported, analogous reactions on similar aromatic ethers provide insight into potential pathways. Strong oxidizing agents, often in combination with acid catalysts, can lead to the formation of a phenol (B47542) and a corresponding carbonyl compound from the ether fragment.

Table 1: Potential Oxidative Cleavage Reactions of Aryl Ethers

| Oxidizing System | Substrate Type | Potential Products | Plausible Mechanism |

| Strong Acid (e.g., HI, HBr) | Aryl Alkyl Ethers | Phenol and Alkyl Halide | Protonation of ether oxygen followed by SN1 or SN2 attack by halide. masterorganicchemistry.comyoutube.comyoutube.com |

| Lewis Acid (e.g., BBr₃) | Aryl Alkyl Ethers | Phenol and Alkyl Bromide | Coordination of Lewis acid to ether oxygen, facilitating C-O bond cleavage. masterorganicchemistry.com |

| Oxidizing Agent (e.g., CrO₃, KMnO₄) | Aryl Ethers | Phenol, Carboxylic Acids | Direct oxidation of the benzylic position (if applicable) or cleavage of the ether bond. |

It is important to note that the high stability of the difluoroethoxy group makes these transformations challenging for this compound compared to non-fluorinated ethers.

The cleavage of the robust difluoroethoxy group from the aromatic ring typically requires strong reagents that can break the aryl C-O bond. These reactions are generally more demanding than the cleavage of simple alkyl ethers due to the strength of the sp² C-O bond.

Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl ethers. masterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less hindered carbon of the ether. In the case of this compound, this would lead to the formation of 2-cyanophenol and 1,1-difluoro-2-haloethane.

Lewis acids, particularly boron trihalides (e.g., BBr₃, BCl₃), are also effective reagents for the cleavage of aryl ethers. masterorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, which weakens the C-O bond and facilitates its cleavage.

Table 2: Reagents for Cleavage of the Aryl-Ether Bond

| Reagent | Reaction Conditions | Products from this compound (Predicted) |

| HBr (excess) | High Temperature | 2-Cyanophenol and 1,1-difluoro-2-bromoethane |

| HI (excess) | High Temperature | 2-Cyanophenol and 1,1-difluoro-2-iodoethane |

| BBr₃ | Inert Solvent (e.g., CH₂Cl₂) | 2-Cyanophenol and bromodifluoromethane (B75531) (after workup) |

| AlCl₃ | Aromatic Solvent, Heat | 2-Cyanophenol and chlorinated difluoroethane derivatives |

Derivatization of the difluoroethoxy group itself, without cleavage, is less common. The C-H bond in the -OCHF₂ group is activated by the adjacent fluorine atoms, but selective functionalization at this position is challenging and can lead to a mixture of products.

Spectroscopic Characterization and Structural Elucidation of 2 2,2 Difluoroethoxy Benzonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2,2-Difluoroethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR studies collectively offer a complete picture of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 7.0–7.8 ppm. The specific chemical shifts and multiplicities of these protons are dictated by their position on the benzene (B151609) ring relative to the cyano and difluoroethoxy substituents. The protons of the ethoxy group give rise to two key signals. The methylene (B1212753) protons (–OCH₂–) adjacent to the oxygen atom are expected to appear as a triplet of doublets, a complex pattern resulting from coupling to both the adjacent difluoromethyl proton and the two fluorine atoms. The methine proton (–CHF₂) is anticipated to be observed as a triplet of triplets, arising from coupling to the two fluorine atoms and the two methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet | H-H |

| -OCH₂- | ~4.4 | Triplet of doublets | H-H, H-F |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the cyano group (–C≡N) is typically found in the range of δ 115–120 ppm. The aromatic carbons resonate between δ 110–160 ppm, with the carbon attached to the oxygen atom (C-O) appearing at the lower field end of this range. The carbons of the difluoroethoxy group are particularly informative; the methylene carbon (–OCH₂–) is expected around δ 65-70 ppm, while the difluoromethyl carbon (–CHF₂) will appear as a triplet due to C-F coupling, typically in the range of δ 110-115 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C≡N | 115 - 120 | Singlet |

| Aromatic C-H | 120 - 135 | Singlet |

| Aromatic C-CN | ~104 | Singlet |

| Aromatic C-O | ~158 | Singlet |

| -OCH₂- | 65 - 70 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroethoxy Moieties

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. semanticscholar.org For this compound, the two fluorine atoms of the –CHF₂ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet of triplets due to coupling with the geminal proton (²J(H-F)) and the two vicinal protons of the methylene group (³J(H-F)). The chemical shift for difluoroalkyl groups typically falls within a characteristic range. ucsb.educolorado.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, several key absorption bands are expected. A sharp, strong absorption band around 2220–2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The presence of the ether linkage (Ar–O–CH₂) is confirmed by C–O stretching bands, typically appearing in the region of 1250–1200 cm⁻¹ (asymmetric) and 1050–1000 cm⁻¹ (symmetric). The C–F bonds of the difluoroethoxy group will exhibit strong absorptions in the fingerprint region, generally between 1100–1000 cm⁻¹. Aromatic C=C stretching vibrations are expected around 1600 and 1475 cm⁻¹, while aromatic C-H stretching appears above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2230 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1600, ~1475 |

| Aryl Ether (Ar-O) | Asymmetric Stretching | 1250 - 1200 |

| Alkyl Ether (-O-CH₂) | Symmetric Stretching | 1050 - 1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₇F₂NO), the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Common fragmentation patterns may include the loss of the difluoroethoxy group, cleavage of the ether bond, or loss of the cyano group, leading to characteristic fragment ions that help to piece together the molecular structure.

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

While NMR, IR, and MS provide the core structural information, other spectroscopic techniques can offer further insights.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, can also identify the key functional groups. koreascience.kr The nitrile (C≡N) stretch typically gives a strong and sharp Raman signal. researchgate.net Aromatic ring vibrations also produce characteristic bands in the Raman spectrum. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzonitrile (B105546) and its derivatives exhibit absorption bands in the ultraviolet region, typically arising from π→π* transitions of the aromatic ring and the nitrile group. sphinxsai.comnist.gov The substitution with the difluoroethoxy group can cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzonitrile, which is influenced by the electronic effects of the substituent on the conjugated system. shimadzu.comutoronto.ca

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comchemicalbook.commdpi.com This analysis provides accurate bond lengths, bond angles, and intermolecular interactions. creative-biostructure.com The successful application of this method requires the growth of a suitable single crystal of the compound. For related compounds, such as other substituted benzonitriles, this technique has been instrumental in confirming their molecular structures. mdpi.com

A search of crystallographic databases and scientific literature found no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Therefore, no data on its solid-state structure is available.

Computational Chemistry and Theoretical Investigations of 2 2,2 Difluoroethoxy Benzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2,2-difluoroethoxy)benzonitrile, DFT calculations, likely employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in elucidating its electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzonitrile (B105546) ring, which is electron-rich, while the LUMO would likely be distributed over the entire molecule, including the difluoroethoxy group. The presence of the electronegative fluorine atoms would lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap. This suggests that the molecule possesses a balance of stability and reactivity. The pictorial representation of these orbitals would show the electron density distribution, with different colors indicating the phase of the wave function. researchgate.net

| Parameter | Predicted Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Ionization Potential (eV) | 7.5 |

| Electron Affinity (eV) | 1.8 |

| Chemical Hardness (η) | 2.85 |

| Chemical Potential (μ) | -4.65 |

| Electrophilicity Index (ω) | 3.80 |

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ethoxy group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring and the difluoroethoxy group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The difluoromethyl group, due to the high electronegativity of fluorine, would create a significant region of positive potential.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the rotation around the C-O and C-C bonds of the ethoxy chain would be of particular interest. A potential energy surface (PES) scan, performed by systematically rotating these dihedral angles and calculating the energy at each step, can identify the most stable conformers. beilstein-journals.org

Studies on similar molecules, like 2,2-difluoroethylamine, have shown that gauche effects, driven by electrostatic interactions between the fluorine atoms and other parts of the molecule, can significantly influence conformational preferences. nih.govmdpi.com For this compound, it is expected that the most stable conformer would be one that minimizes steric hindrance while maximizing favorable electrostatic interactions. The PES would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. For instance, the [3+2] cycloaddition reactions of benzonitrile N-oxides with various dipolarophiles have been studied using DFT, revealing the polar, one-step nature of these processes. youtube.com Similar studies could be applied to understand the reactivity of the nitrile group in this compound.

By mapping the reaction pathway, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The characterization of these transition states, including their geometry and energy, is crucial for determining the reaction's activation energy and, consequently, its rate. For key transformations, such as nucleophilic substitution at the benzene ring or reactions involving the difluoroethoxy side chain, computational modeling can provide a detailed, atomistic understanding of the reaction mechanism.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations can predict its vibrational (infrared and Raman) and NMR spectra.

Investigation of Derivatives and Analogues of 2 2,2 Difluoroethoxy Benzonitrile

Design Principles for Structural Modification within the Benzonitrile (B105546) Framework

One of the primary goals in modifying the benzonitrile framework is to enhance biological activity or material performance. For instance, the introduction of a trifluoromethyl (CF3) group can lead to improved bioavailability, metabolic stability, and binding selectivity of a molecule due to its strong electron-withdrawing nature and hydrophobicity. acs.org The strategic placement of substituents can also modulate the molecule's interaction with biological targets or its performance in materials applications.

Synthetic Methodologies for the Preparation of Analogues with Varied Substitution Patterns

A variety of synthetic methods are available for the preparation of analogues of 2-(2,2-difluoroethoxy)benzonitrile with diverse substitution patterns. The choice of method often depends on the desired substituent and its position on the benzonitrile ring.

One common approach involves the conversion of other benzoic acid derivatives into nitriles. youtube.com For example, benzamides can be dehydrated to form benzonitriles, a reaction that can be influenced by the presence of electron-withdrawing groups. youtube.com Another established method is the Rosenmund–von Braun reaction, which utilizes cuprous cyanide to convert aryl halides into aryl nitriles. atamankimya.com

More advanced techniques include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of functional groups onto the aromatic ring. researchgate.net For instance, a copper-catalyzed C–O coupling reaction can be employed to introduce the difluoroethoxy moiety. researchgate.net Additionally, methods like the Sandmeyer reaction, which converts aryldiazonium salts to aryl nitriles, and [3+3] benzannulation reactions offer further avenues for creating polysubstituted benzonitriles. acs.org

A summary of common synthetic routes is provided in the table below:

| Reaction Name | Starting Material | Reagent(s) | Product | Key Features |

| Dehydration | Benzamide | Dehydrating agents (e.g., SOCl₂) | Benzonitrile | Suitable for converting amides to nitriles. youtube.com |

| Rosenmund–von Braun | Aryl halide | CuCN or NaCN/DMSO | Aryl nitrile | A classic method for cyanation of aryl halides. atamankimya.com |

| Sandmeyer Reaction | Aryldiazonium salt | CuCN | Aryl nitrile | A versatile method for introducing a nitrile group. acs.org |

| Copper-Catalyzed Coupling | Aryl halide, Alcohol | Copper catalyst | Aryl ether | Used to introduce alkoxy groups like difluoroethoxy. researchgate.net |

| [3+3] Benzannulation | α-cyano-α,β-unsaturated ketone | Phosphine catalyst | Substituted benzonitrile | Allows for the construction of highly substituted rings. acs.org |

Structure-Reactivity Relationships and Electronic Effects of Substituents

The reactivity of the benzonitrile core is significantly influenced by the electronic effects of its substituents. The nitrile group itself is a versatile functional group that can undergo various transformations. acs.org The presence of other substituents on the benzene (B151609) ring can either enhance or diminish the reactivity of the nitrile group and the aromatic ring.

Electron-withdrawing groups, such as the difluoroethoxy group, can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The position of the substituent relative to the nitrile group is also crucial. For example, a substituent at the ortho or para position will have a more pronounced electronic effect on the nitrile group due to resonance.

Comparative Studies with Trifluoroethoxy and other Fluoroalkoxy Analogues

The properties of this compound are often compared with those of its trifluoroethoxy and other fluoroalkoxy analogues to understand the impact of the degree of fluorination on the molecule's characteristics.

The trifluoroethoxy group is known to be strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This can lead to a significant polarization of the benzene ring, enhancing the electrophilicity of the nitrile group and facilitating nucleophilic aromatic substitution reactions. In comparison, the difluoroethoxy group in this compound would be expected to have a slightly less pronounced electron-withdrawing effect.

The following table provides a comparative analysis of related benzonitrile derivatives:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile | C₉H₅F₄NO | 219.14 | High lipophilicity. |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | Enhanced electrophilicity. |

These comparative studies are essential for understanding the subtle yet significant differences in the physicochemical properties of these closely related compounds, which can have a profound impact on their potential applications.

Applications in Chemical Sciences and Advanced Materials

Role as a Key Chemical Building Block and Synthetic Intermediate in Organic Synthesis

The molecular architecture of 2-(2,2-Difluoroethoxy)benzonitrile, featuring a benzonitrile (B105546) core substituted with a difluoroethoxy group, renders it a valuable and versatile building block in organic synthesis. The nitrile functional group is a linchpin for a multitude of chemical transformations. It is an electrophilic site, susceptible to nucleophilic attack, and can be converted into a wide array of other functional groups.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2,2-Difluoroethoxy)benzoic acid) or, with milder conditions, an amide (2-(2,2-Difluoroethoxy)benzamide). This conversion is fundamental for creating intermediates used in pharmaceuticals and agrochemicals. google.com

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile group into a primary amine (2-(2,2-Difluoroethoxy)benzylamine). These amines are crucial intermediates for synthesizing more complex molecules.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

The difluoroethoxy group imparts unique properties to the molecule, such as increased metabolic stability and altered electronic characteristics of the benzene (B151609) ring, making it a desirable synthon for creating complex fluorinated molecules. albany.edu For instance, related structures are used as key intermediates in the synthesis of complex agrochemicals like the herbicide Penoxsulam, highlighting the industrial relevance of this class of compounds. researchgate.net The synthesis of axially chiral benzonitriles, which are important in bioactive molecules, further underscores the significance of the benzonitrile scaffold in advanced organic synthesis. acs.org

Table 1: Key Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Product Functional Group | Product Name |

|---|---|---|---|

| This compound | H₃O⁺, heat | Carboxylic Acid | 2-(2,2-Difluoroethoxy)benzoic acid |

| This compound | 1. LiAlH₄; 2. H₂O | Primary Amine | 2-(2,2-Difluoroethoxy)benzylamine |

| This compound | 1. RMgBr; 2. H₃O⁺ | Ketone | Aryl-ketone derivative |

| This compound | H₂O₂, base | Amide | 2-(2,2-Difluoroethoxy)benzamide |

Integration into Specialty Chemicals and Advanced Materials Development

The unique combination of a polar nitrile group and a fluorinated ether substituent makes this compound an attractive candidate for the development of specialty chemicals and advanced materials. Fluorinated organic compounds are widely utilized in materials science due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic effects. albany.edu

In the field of energy storage, particularly in lithium-ion batteries, the composition of the electrolyte is critical for performance, safety, and longevity. Fluorinated compounds are increasingly investigated as electrolyte additives or co-solvents. nih.govmdpi.com The introduction of fluorine can lead to the formation of a more stable solid electrolyte interphase (SEI) on the electrode surfaces. nih.gov This protective layer is crucial for preventing electrolyte decomposition and minimizing capacity loss during cycling.

While direct studies on this compound as an electrolyte additive are not widely published, its structural motifs—a polar nitrile and a fluorinated ether—are highly relevant.

Nitrile Group: Can enhance the solubility of lithium salts and improve the ionic conductivity of the electrolyte.

Difluoroethoxy Group: The strong electron-withdrawing nature of fluorine can increase the oxidative stability of the molecule, making it less prone to degradation at high voltages. It can also participate in the formation of a fluoride-rich, stable SEI layer. nih.govgoogle.com

Compounds like LiPO₂F₂ have demonstrated effectiveness in improving coulombic efficiency and reducing impedance growth in lithium-ion cells, showcasing the value of fluorine-containing additives. researchgate.net Therefore, this compound is a plausible candidate for research into novel electrolyte formulations aimed at enhancing battery performance and safety.

The development of advanced polymers with tailored properties is another area where this compound could contribute significantly. As a monomer or a modifying agent, it can be integrated into polymer structures to impart desirable characteristics. The incorporation of fluorinated groups into polymers is known to enhance thermal stability, chemical inertness, and hydrophobicity, while also lowering the dielectric constant and surface energy.

The nitrile group can participate in polymerization reactions, such as cyclotrimerization to form triazine rings, leading to highly cross-linked, thermally stable polymer networks. Alternatively, the aromatic ring can be functionalized to allow for its incorporation into polymer backbones like polyimides or polyethers, where the difluoroethoxy group would act as a pendant moiety influencing the polymer's bulk properties. These "smart" functional materials can be designed to react to external stimuli. youtube.com

Utilization in Agrochemical and Pharmaceutical Intermediate Synthesis (focus on chemical role, not biological activity)

Aromatic nitriles are established precursors in the synthesis of numerous active ingredients for the agrochemical and pharmaceutical industries. acs.orgnih.gov The chemical role of this compound in this context is that of a modifiable scaffold. The nitrile group serves as a synthetic handle that can be readily converted into amides, carboxylic acids, or amines, which are common functionalities in bioactive molecules. google.com

For example, the hydrolysis of the nitrile to a carboxylic acid provides a key intermediate that can then be coupled with various amines to form a diverse library of amide-containing compounds for screening. The synthesis of the herbicide Penoxsulam involves a 2-(2,2-difluoroethoxy)benzenesulfonamide core, demonstrating the utility of the 2-(2,2-difluoroethoxy)phenyl moiety in complex agrochemical structures. researchgate.net The presence of the difluoroethoxy group is often a strategic choice to enhance the metabolic stability of the final product, preventing its rapid breakdown by enzymes in the target organism or the environment.

Supramolecular Chemistry and Molecular Recognition Phenomena with Related Structures

Supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups in this compound—the nitrile and the fluorinated ether—are both active participants in such interactions.

Nitrile Group: The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor.

Fluorinated Group: The fluorine atoms can engage in a variety of weak interactions, including C–F···H hydrogen bonds, F···F contacts, and C–F···π interactions. rsc.org

The interplay of these forces dictates how molecules of this compound would arrange themselves in the crystalline state and how they would interact with other molecules, such as host molecules in molecular recognition phenomena. Studies on fluorinated benzyl (B1604629) nitrophenyl sulfides and other fluorinated aromatics show that these weak interactions are significant in controlling the crystal packing. rsc.orgnih.gov The specific orientation of the difluoroethoxy group and the nitrile can lead to the formation of predictable supramolecular synthons, which are reliable patterns of intermolecular interactions. This control over solid-state architecture is crucial for designing materials with specific properties, such as organic non-linear optical materials or materials for selective guest inclusion.

Biocatalytic Transformations of Nitrile Groups using Enzymes (focus on enzymatic mechanism, not biological outcome)

The conversion of nitriles using enzymes offers a green and highly selective alternative to traditional chemical methods. nih.gov Two main enzymatic pathways exist for the transformation of the nitrile group:

Nitrilase Pathway: A single-step process where a nitrilase enzyme directly hydrolyzes the nitrile (R-C≡N) to a carboxylic acid (R-COOH) and ammonia (B1221849) (NH₃). researchgate.netnih.gov The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon, followed by the addition of two water molecules to release the carboxylic acid and regenerate the enzyme.

Nitrile Hydratase/Amidase Pathway: A two-step process. First, a nitrile hydratase (NHase) hydrates the nitrile to the corresponding amide (R-CONH₂). researchgate.net This is followed by the action of an amidase, which hydrolyzes the amide to the carboxylic acid and ammonia. researchgate.net The NHase active site typically contains a non-heme iron or cobalt ion that activates the nitrile group for attack by a water molecule.

These enzymatic systems, often found in microorganisms like Rhodococcus species, are attractive for industrial synthesis due to their high efficiency, mild reaction conditions (neutral pH, room temperature), and often high regioselectivity and enantioselectivity. nih.govd-nb.infonih.gov The biocatalytic hydrolysis of this compound would proceed via one of these pathways, yielding either 2-(2,2-Difluoroethoxy)benzamide or 2-(2,2-Difluoroethoxy)benzoic acid, providing a sustainable route to these valuable synthetic intermediates.

Table 2: Enzymatic Pathways for Nitrile Transformation

| Enzymatic Pathway | Key Enzyme(s) | Intermediate Product | Final Product |

|---|---|---|---|

| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid |

| Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid |

Future Perspectives and Emerging Research Avenues for 2 2,2 Difluoroethoxy Benzonitrile

Development of Novel and Sustainable Synthetic Approaches

The synthesis of fluorinated aromatic compounds like 2-(2,2-Difluoroethoxy)benzonitrile is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional fluorination and cyanation methods often rely on harsh reagents and conditions, generating significant waste. researchgate.net Future research will likely pivot towards greener alternatives.

Key research directions include:

Electrochemical Synthesis : Electro-organic reactions are gaining traction for their mild conditions, high atom economy, and reduced waste production. researchgate.net Future work could establish an electrochemical pathway for the synthesis of this compound, potentially through the cyanation of a corresponding difluoroethoxylated benzene (B151609) derivative. This approach avoids toxic cyanating agents and can often be performed at room temperature.

Ionic Liquid-Mediated Reactions : Ionic liquids are emerging as versatile agents in green chemistry, acting as catalysts, solvents, and phase-separation media. researchgate.net A novel route for producing benzonitriles uses a recyclable ionic liquid, eliminating the need for metal salt catalysts and simplifying product separation. researchgate.net Adapting such a system for the synthesis of fluorinated benzonitriles could significantly improve the environmental footprint of the manufacturing process.

Late-Stage Fluorination : Developing methods for introducing the 2,2-difluoroethoxy group at a late stage in a synthetic sequence is a major goal in organofluorine chemistry. This allows for the diversification of complex molecules without the need to carry the fluorinated moiety through a lengthy synthesis. Research into novel nucleophilic or electrophilic difluoroethoxylation reagents will be crucial.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound, particularly for potentially hazardous steps, represents a significant avenue for process optimization.

Table 1: Comparison of Synthetic Methodologies for Benzonitrile (B105546) Synthesis

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often involves toxic metal cyanides, harsh acids/bases. | Electrochemical processes, ionic liquids, enzymatic catalysts. researchgate.netresearchgate.net |

| Solvents | Volatile organic compounds (VOCs). | Recyclable ionic liquids, supercritical fluids, aqueous media. researchgate.net |

| Energy Input | Often requires high temperatures and pressures. | Milder conditions, sometimes ambient temperature and pressure. researchgate.net |

| Waste Profile | Significant production of toxic waste, difficult to recycle catalysts. | Minimal waste, high atom economy, catalyst recycling. researchgate.netresearchgate.net |

| Scalability | Can be challenging and hazardous to scale up. | Often more amenable to safe and efficient scale-up, especially in flow systems. |

Application of Advanced In-situ Spectroscopic and Analytical Techniques

To optimize the synthesis and understand the behavior of this compound, advanced real-time analytical methods are indispensable. In-situ spectroscopy allows researchers to monitor reaction kinetics, identify transient intermediates, and understand mechanisms without disturbing the reaction. youtube.com

Future research will likely involve:

In-situ FTIR and Raman Spectroscopy : These techniques are powerful for tracking the concentration of reactants, products, and intermediates in real-time. youtube.com For the synthesis of this compound, in-situ FTIR could monitor the disappearance of a starting material's characteristic peak and the emergence of the nitrile (C≡N) stretch around 2230 cm⁻¹, providing continuous data on reaction progress and yield. youtube.com

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool. Its application in an in-situ setting can provide detailed information about the electronic environment of the fluorine atoms, helping to confirm the formation of the C-F bonds and detect any side reactions involving the difluoroethoxy group.

Process Analytical Technology (PAT) : Integrating these spectroscopic techniques into a PAT framework will be crucial for industrial-scale production. PAT enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and optimizing efficiency.

Fluorescence Probes : While not an in-situ technique for synthesis, the development of fluorescent probes for fluoride (B91410) ion detection highlights the potential for creating specialized analytical methods for fluorinated compounds in various media. acs.org This could inspire the design of sensors for monitoring residual fluorinating agents or degradation products of this compound in environmental or biological systems.

Expansion of Computational Models for Predictive Chemistry and Material Design

Computational chemistry is a transformative tool for accelerating research by predicting molecular properties and guiding experimental work. nih.gov For this compound, computational models can provide deep insights that would be time-consuming or difficult to obtain through experimentation alone.

Key areas for computational exploration include:

Density Functional Theory (DFT) : DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like the molecular orbital energies (HOMO/LUMO) and electrostatic potential map. nih.govweizmann.ac.il These predictions are invaluable for understanding the molecule's reactivity and potential applications.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound in different environments, such as in various solvents or within a polymer matrix. nih.gov This is crucial for designing materials with specific properties, for instance, by predicting how the molecule will orient itself in a liquid crystal display or its diffusion characteristics in a polymer film.

Reaction Mechanism Elucidation : Computational modeling can map out the potential energy surfaces of synthetic reactions, helping to identify the most likely reaction pathways and transition states. weizmann.ac.il This knowledge is critical for optimizing reaction conditions to improve yield and minimize byproducts in the synthesis of this compound.

Predictive Toxicity and Environmental Fate : As environmental concerns are paramount, computational models are being developed to predict the toxicity and environmental persistence of chemicals. nih.govnih.gov Applying such models to this compound can provide an early assessment of its potential environmental impact, guiding safer design and handling protocols.

Table 2: Applications of Computational Methods in this compound Research

| Computational Method | Application Area | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Properties & Reactivity | Optimized geometry, electronic structure, IR spectra, reaction pathways. nih.govweizmann.ac.il |

| Molecular Dynamics (MD) | Material Behavior & Interactions | Solvation effects, diffusion coefficients, conformational analysis in condensed phases. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic/Catalytic Processes | Interactions with active sites, prediction of biocatalytic potential. |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicology & Bioactivity | Prediction of potential toxicity and biological activity based on structure. nih.gov |

Exploration of New Chemical Applications in Emerging Technologies

The unique combination of a polar nitrile group and an electron-withdrawing difluoroethoxy group makes this compound a promising candidate for various advanced applications. Organofluorine compounds are already integral to materials science, electronics, and medicine. nih.govresearchgate.netwikipedia.org

Future research is expected to explore its potential in:

Advanced Materials : Fluorinated compounds are known for their high thermal stability and unique electronic properties. numberanalytics.com Research into fluorinated π-conjugated polymers for photovoltaic devices is an active field. researchgate.net The benzonitrile moiety could be incorporated into novel polymers or liquid crystals, where the difluoroethoxy group could enhance properties like chemical stability, and the nitrile group could influence the dielectric properties. wikipedia.orgacs.org

Electronics and Optoelectronics : Benzonitrile derivatives are investigated for applications in organic light-emitting diodes (OLEDs), particularly as hosts for thermally activated delayed fluorescence (TADF) emitters. acs.org The electronic properties imparted by the difluoroethoxy group could be tuned to optimize charge transport and device efficiency.

Pharmaceutical and Agrochemical Intermediates : The benzonitrile group is a common feature in pharmaceuticals and agrochemicals, and the introduction of fluorine can significantly enhance metabolic stability and binding affinity. rsc.org this compound could serve as a valuable building block for creating new, more effective bioactive molecules.

Specialty Solvents and Lubricants : Fluorocarbons are used as specialty lubricants and in fire-fighting foams due to their low friction coefficients and non-flammability. wikipedia.org The properties of this compound could make it suitable as a component in high-performance greases or as a specialty solvent in niche applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2-Difluoroethoxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via copper-catalyzed aryl etherification. A key protocol involves reacting 2-cyanophenol derivatives with 2,2-difluoroethylating agents under mild conditions (e.g., CuI/1,10-phenanthroline catalyst system in DMSO at 80°C). Yield optimization requires precise control of stoichiometry (1.2:1 molar ratio of difluoroethylating agent to substrate) and reaction time (12–24 hours). Side reactions, such as over-alkylation or dehalogenation, can be mitigated by inert atmosphere use . Alternative methods using 3,5-lutidine as a base in acetonitrile at room temperature are also reported, achieving >90% purity with minimal byproducts .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Key signals include a triplet-of-triplets at δ 6.08 ppm (J = 54.8 Hz, CF2CH2O) and aromatic protons at δ 7.49–6.91 ppm. The splitting pattern of the difluoroethoxy group (tt, J = 54.8, 4.0 Hz) confirms its integration .

- 13C NMR : The CF2 group appears as a triplet at δ 113.3 ppm (J = 240 Hz), while the nitrile carbon is observed at δ 122.3 ppm.

- HRMS : The [M+H]+ peak at m/z 184.0572 (calculated 184.0568) validates molecular formula C9H8F2NO .

Q. What are the solvent compatibility and stability considerations for handling this compound?

- Methodological Answer : The compound is stable in aprotic solvents (e.g., acetonitrile, DMSO) at room temperature but degrades in protic solvents (e.g., methanol, water) due to hydrolysis of the nitrile group. Storage under argon at −20°C is recommended. Stability studies using HPLC over 30 days show <5% degradation under inert conditions .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing sulfonamide herbicides like Penoxsulam?

- Methodological Answer : The compound is sulfonylated using chlorosulfonic acid to form 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a critical intermediate for Penoxsulam. Subsequent coupling with 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in acetonitrile with 3,5-lutidine as a base achieves >85% yield. Reaction monitoring via TLC (hexane:EtOAc 3:1) ensures completion .

Q. What mechanistic insights explain the regioselectivity of copper-catalyzed difluoroethylation in its synthesis?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that the Cu(I) catalyst facilitates oxidative addition of the difluoroethylating agent to the phenolic oxygen. The electron-withdrawing nitrile group directs electrophilic substitution to the ortho position, favoring regioselectivity. Kinetic isotopic effect (KIE) experiments (kH/kD = 2.1) confirm a rate-limiting C–O bond formation step .

Q. How can researchers resolve contradictions in synthetic protocols between academic and industrial methods?

- Methodological Answer : Academic protocols (e.g., Cu-catalyzed methods) prioritize atom economy and mild conditions, while industrial routes (e.g., using 3,5-lutidine) emphasize scalability and cost efficiency. Comparative studies show that the Cu-catalyzed method achieves higher yields (78% vs. 70%) but requires longer reaction times. Hybrid approaches using flow chemistry with immobilized Cu catalysts are emerging to bridge this gap .

Q. What strategies ensure purity when synthesizing derivatives with competing reaction pathways (e.g., nitrile vs. ether group reactivity)?

- Methodological Answer :

- Selective Protection : Temporarily protecting the nitrile group as a thiocyanate (via NaSCN/HCl) prevents unwanted nucleophilic attack during etherification.

- Chromatography : Flash chromatography (silica gel, hexane:EtOAc 4:1) separates byproducts like 2-cyanophenol or over-alkylated derivatives.

- In Situ Monitoring : ReactIR spectroscopy tracks nitrile group integrity (C≡N stretch at 2230 cm⁻¹) to detect side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.